2-Butanol, 3-methyl-1-nitro-, (2S)-
Description
Significance of β-Nitroalcohols as Chiral Building Blocks in Advanced Organic Synthesis
The importance of β-nitroalcohols, including 2-Butanol, 3-methyl-1-nitro-, (2S)-, as chiral building blocks stems from the rich chemistry of their two functional groups. rsc.orgresearchgate.net The nitro group can be readily transformed into an amino group, a carbonyl group, or other functionalities, while the hydroxyl group can be oxidized, protected, or converted into a leaving group. This dual reactivity allows for the construction of a diverse range of valuable molecules, such as:
β-amino alcohols: These are crucial components of many pharmaceuticals and natural products. The reduction of the nitro group in a β-nitroalcohol directly yields a β-amino alcohol.
α-amino acids: Through a series of transformations, β-nitroalcohols can be converted into these fundamental building blocks of proteins.
1,2-diols: These are important structural motifs in many natural products and can be synthesized from β-nitroalcohols.
The ability to introduce specific stereochemistry at two adjacent carbon atoms makes chiral β-nitroalcohols particularly valuable for the synthesis of enantiomerically pure compounds. rsc.org
Strategic Importance of the Hydroxyl and Nitro Functionalities in Vicinal Asymmetric Centers
The strategic placement of the hydroxyl and nitro groups on adjacent (vicinal) carbons, with defined stereochemistry, is the key to the synthetic utility of chiral nitroalcohols. rsc.org This arrangement allows for:
Stereocontrol: The existing stereocenters can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with multiple stereocenters.
Functional Group Interconversion: The hydroxyl and nitro groups can be manipulated independently or in concert to introduce new functionalities with high regioselectivity. For example, the nitro group can be reduced to an amine, which can then participate in reactions with the neighboring hydroxyl group to form cyclic structures.
Diverse Reactivity: The electron-withdrawing nature of the nitro group influences the reactivity of the adjacent carbon and the hydroxyl group, opening up unique reaction pathways.
Historical Development and Evolution of Nitroalcohol Synthesis Methodologies
The primary method for synthesizing β-nitroalcohols is the Henry reaction , also known as the nitroaldol reaction, discovered by Louis Henry in 1895. encyclopedia.pubwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. encyclopedia.pubwikipedia.org
Initially, the Henry reaction was performed using simple bases, which often resulted in a mixture of stereoisomers. The evolution of this methodology has been driven by the need for greater stereocontrol. Key advancements include:
Asymmetric Catalysis: The development of chiral catalysts, including metal complexes and organocatalysts, has enabled the enantioselective and diastereoselective synthesis of β-nitroalcohols. mdpi.comnih.gov
Biocatalysis: Enzymes, such as alcohol dehydrogenases and hydroxynitrile lyases, are increasingly being used to catalyze the synthesis of chiral β-nitroalcohols with high enantiomeric purity under mild and environmentally friendly conditions. rsc.orgrsc.org These biocatalytic methods include kinetic resolution, dynamic kinetic resolution, and asymmetric reduction. rsc.org
Reaction Modifications: Various modifications to the Henry reaction have been developed to improve yields, selectivity, and substrate scope. These include the use of high pressure, solvent-free conditions, and different types of bases. encyclopedia.pub
Overview of Versatile Reactivity and Synthetic Utility of Nitroalcohol Derivatives
The synthetic versatility of β-nitroalcohols is vast. The nitro and hydroxyl groups can be transformed into a wide range of other functional groups, making them valuable precursors to numerous important classes of compounds. youtube.com
| Starting Material | Transformation | Product | Significance |
| β-Nitroalcohol | Reduction of nitro group | β-Amino alcohol | Key intermediates for pharmaceuticals like bestatin, ephedrine, and sphingosine. researchgate.net |
| β-Nitroalcohol | Oxidation of hydroxyl group | α-Nitro ketone | Precursors to other functionalized molecules. nih.gov |
| β-Nitroalcohol | Dehydration | Nitroalkene | Useful Michael acceptors in carbon-carbon bond-forming reactions. nih.gov |
| β-Nitroalcohol | Nef Reaction | Ketone or Aldehyde | A method to convert a nitro group into a carbonyl group. youtube.com |
The ability to perform these transformations makes β-nitroalcohols, exemplified by 2-Butanol, 3-methyl-1-nitro-, (2S)-, powerful tools in the hands of synthetic organic chemists for the construction of complex and biologically significant molecules.
Structure
3D Structure
Properties
CAS No. |
197857-06-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
KJTQHXTUICAYHG-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[N+](=O)[O-])O |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 2s 2 Butanol, 3 Methyl 1 Nitro and Its Functional Groups
Reactivity of the Hydroxyl Group
The hydroxyl (-OH) group is situated on a secondary carbon, which influences the mechanisms of its reactions. Generally, reactions involving the hydroxyl group require its activation, often by protonation or conversion into a better leaving group. unco.eduunco.edu
Dehydration Mechanisms and Pathways (E1/E2)
The dehydration of alcohols results in the formation of alkenes through the elimination of a water molecule. This reaction is typically acid-catalyzed, proceeding through either an E1 or E2 mechanism depending on the alcohol's structure. libretexts.org For secondary alcohols like (2S)-2-Butanol, 3-methyl-1-nitro-, the dehydration predominantly follows the E1 mechanism . libretexts.orgbyjus.com
The E1 pathway involves a three-step mechanism:
Protonation of the Hydroxyl Group: The -OH group is a poor leaving group. In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion, a much better leaving group. libretexts.orgyoutube.com
Formation of a Carbocation: The alkyloxonium ion departs, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the reaction. youtube.com
Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org
In the case of (2S)-2-Butanol, 3-methyl-1-nitro-, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of alkene products according to Zaitsev's rule, which predicts the more substituted alkene as the major product. However, carbocation rearrangements are also possible if a more stable carbocation can be formed. chemistrysteps.com While the E1 mechanism is favored for secondary alcohols, under certain conditions, competition with the E2 mechanism can occur. reddit.com The E2 mechanism is a concerted process where a strong base removes a proton simultaneously as the leaving group departs, and it is more typical for primary alcohols. libretexts.orgchemistrysteps.com
Table 1: Conditions for Alcohol Dehydration
| Mechanism | Substrate Type | Conditions | Key Features |
|---|---|---|---|
| E1 | Secondary, Tertiary | Strong acid (H₂SO₄, H₃PO₄), high temperatures (100-140°C for 2°). libretexts.org | Carbocation intermediate, Zaitsev's rule applies, rearrangements possible. chemistrysteps.com |
| E2 | Primary | Strong acid, higher temperatures (170-180°C for 1°). libretexts.org | Concerted reaction, no carbocation, avoids unstable primary carbocations. chemistrysteps.com |
Oxidation Pathways
The oxidation of secondary alcohols yields ketones. chemguide.co.ukbyjus.com Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because further oxidation would require the breaking of a carbon-carbon bond, which is energetically unfavorable. byjus.comlibretexts.org
The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the -OH group. libretexts.org A variety of oxidizing agents can accomplish this transformation.
Table 2: Common Reagents for Oxidation of Secondary Alcohols
| Reagent | Name/Description |
|---|---|
| Cr₂O₇²⁻ / H⁺ | Sodium or Potassium Dichromate(VI) in acidic solution (e.g., dilute H₂SO₄). A color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates a positive reaction. chemguide.co.ukchemistryviews.org |
| CrO₃/Pyridine | Collins Reagent. chemistryviews.org |
| PCC | Pyridinium Chlorochromate. chemistryviews.org |
| PDC | Pyridinium Dichromate (Cornforth Reagent). chemistryviews.org |
| DMSO / (COCl)₂ | Swern Oxidation. chemistryviews.org |
| CrO₃/H₂SO₄/acetone | Jones Oxidation. chemistryviews.org |
The oxidation of (2S)-2-Butanol, 3-methyl-1-nitro- with one of these reagents would produce (S)-3-methyl-1-nitrobutan-2-one.
Esterification Reactions
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid anhydride (B1165640) or acyl chloride) to form an ester. chemguide.co.uk The most common method involving a carboxylic acid is the Fischer-Speier esterification, which requires heating the alcohol and carboxylic acid with an acid catalyst, typically concentrated sulfuric acid. chemguide.co.ukwikipedia.org
The reaction is a nucleophilic acyl substitution. wikipedia.org For secondary alcohols like (2S)-2-Butanol, 3-methyl-1-nitro-, the reaction proceeds, but often with lower yields and at slower rates compared to primary alcohols due to increased steric hindrance around the hydroxyl group. tandfonline.comcommonorganicchemistry.com
Table 3: Selected Esterification Methods for Secondary Alcohols
| Method | Reagents | Key Features |
|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄). wikipedia.org | Reversible reaction; works for primary and secondary alcohols, but poorly for tertiary. wikipedia.orgcommonorganicchemistry.com |
| Acylation with Acid Anhydrides | Acid Anhydride, Alcohol. tandfonline.com | Can be performed without a solvent or catalyst at elevated temperatures. tandfonline.com |
| Acylation with Acyl Chlorides | Acyl Chloride, Alcohol. chemguide.co.uk | Vigorous, often exothermic reaction at room temperature. chemguide.co.uk |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP. commonorganicchemistry.com | Good for acid-sensitive substrates. commonorganicchemistry.com |
Nucleophilic Substitution Reactions (SN1/SN2/SNi)
The direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. unco.edu Therefore, the -OH group must first be activated by converting it into a better leaving group. Two primary pathways for this are protonation under acidic conditions or conversion to a sulfonate ester (like a tosylate). unco.eduyoutube.com
For a secondary alcohol, both SN1 and SN2 mechanisms are possible, and they often compete. jove.com
SN1 Pathway: In the presence of a strong acid (e.g., HCl, HBr), the alcohol is protonated to form an alkyloxonium ion. This ion can depart to form a secondary carbocation, which is then attacked by the nucleophile (e.g., Cl⁻, Br⁻). This pathway is favored by protic solvents and leads to a racemic mixture if the starting alcohol is chiral. youtube.comwikipedia.org
SN2 Pathway: To favor an SN2 reaction and ensure inversion of stereochemistry, the alcohol is often converted to a tosylate (by reacting with tosyl chloride in pyridine). The tosylate is an excellent leaving group, which can then be displaced by a nucleophile in a single, concerted step. youtube.com This method avoids the formation of a carbocation and the potential for rearrangements.
SNi Pathway: The SNi (Substitution Nucleophilic internal) mechanism is less common but is observed in the reaction of alcohols with thionyl chloride (SOCl₂), where the nucleophile is delivered from the same side as the leaving group, leading to retention of configuration. wikipedia.org
The synthesis of a secondary alcohol from a secondary alkyl halide via substitution is often not favored due to competing elimination (E2) reactions. jove.com
Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the reactivity of the rest of the molecule. The group itself is subject to several important transformations.
Reduction Pathways to Amines
One of the most synthetically useful reactions of nitro compounds is their reduction to primary amines. nih.gov Aliphatic nitro compounds can be readily reduced to the corresponding amines using a variety of reducing agents. wikipedia.orglkouniv.ac.in This transformation is a key step in many synthetic routes as it allows for the introduction of an amino group. nih.govnih.gov
The reduction of (2S)-2-Butanol, 3-methyl-1-nitro- would yield (2S)-1-amino-3-methylbutan-2-ol, a chiral amino alcohol.
Table 4: Common Reagents for the Reduction of Aliphatic Nitro Groups
| Reagent | Description |
|---|---|
| H₂ / Catalyst | Catalytic hydrogenation is a common and effective method. Catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgcommonorganicchemistry.com |
| LiAlH₄ | Lithium aluminum hydride is a powerful reducing agent that converts aliphatic nitro compounds to amines. lkouniv.ac.incommonorganicchemistry.com |
| Metal / Acid | Active metals in acidic medium, such as iron (Fe) in acetic acid, can also be used for the reduction. wikipedia.org |
| HSiCl₃ / Tertiary Amine | Trichlorosilane in the presence of a tertiary amine provides a mild, metal-free method for reducing both aliphatic and aromatic nitro groups. nih.govorganic-chemistry.org |
| Zn / NH₄Cl | Zinc dust in the presence of ammonium (B1175870) chloride can be used for reduction, sometimes leading to hydroxylamines as the product. wikipedia.orglkouniv.ac.in |
1 Intramolecular Reactions and Cyclization
The presence of both a nucleophilic hydroxyl group and an electrophilic nitro group (upon transformation) or an acidic C-H group alpha to the nitro group sets the stage for potential intramolecular reactions. uni-rostock.de
One of the most significant transformations is the potential for cyclization, particularly after the reduction of the nitro group. chempedia.info Catalytic reduction of the nitro group to a primary amine would yield (2S)-3-methyl-1-amino-2-butanol. This amino alcohol could then undergo intramolecular cyclization. For example, reaction with a carbonyl source could lead to the formation of a cyclic imine or, upon further transformation, a substituted pyrrolidine (B122466) or piperidine (B6355638) ring system, which are valuable heterocyclic motifs in medicinal chemistry.
Another possibility is intramolecular dehydration. Under acidic conditions, protonation of the hydroxyl group followed by elimination of water could form a carbocation, which might then undergo rearrangement or reaction with the nitro group, although this is less common. More direct dehydration of β-nitro alcohols can yield nitroalkenes. acs.org
Table 2: Potential Intramolecular Reactions
| Starting Material | Reagents/Conditions | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| (2S)-3-Methyl-1-nitro-2-butanol | H2, Pd/C | (2S)-3-Methyl-1-amino-2-butanol | (S)-4-isopropyloxazolidin-2-one | Reductive Cyclization |
2 Stereochemical Influence on Reaction Outcomes
The chiral center at the C-2 position, with its (S) configuration, exerts a significant stereochemical influence on the outcomes of reactions involving the molecule. This is a key aspect of its chemistry.
In reactions such as the Michael addition, the pre-existing stereocenter can direct the approach of the electrophile to the nucleophilic carbon of the nitronate. This diastereoselective control arises from the steric hindrance imposed by the isopropyl group and the hydroxyl group, favoring the formation of one diastereomer over the other. The resulting product would have a specific relative stereochemistry between the original stereocenter and the newly formed one.
Similarly, during any cyclization reaction, the stereochemistry of the starting material will dictate the stereochemistry of the newly formed ring system. The substituents will adopt conformations that minimize steric strain, leading to a predictable three-dimensional structure in the product.
C-C Bond Forming and Cleavage Reactions
The carbon skeleton of (2S)-3-methyl-1-nitro-2-butanol can be assembled and disassembled through various C-C bond forming and cleaving reactions.
The primary method for the synthesis of β-nitro alcohols is the Henry reaction, a classic C-C bond-forming reaction. wikipedia.org (2S)-3-Methyl-1-nitro-2-butanol can be synthesized via the Henry reaction between isobutyraldehyde (B47883) and nitromethane (B149229). The use of a chiral catalyst in this reaction would be necessary to achieve the desired (2S) stereochemistry in an enantioselective manner.
Table 3: C-C Bond Forming and Cleavage Reactions
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| C-C Bond Formation | |||
| Henry Reaction wikipedia.org | Isobutyraldehyde, Nitromethane | (2S)-3-Methyl-1-nitro-2-butanol | Synthesis of the target molecule |
| Michael Addition wikipedia.orgresearchgate.net | (2S)-3-Methyl-1-nitro-2-butanol, α,β-Unsaturated Ketone | Elongated carbon chain with new functional groups | Building molecular complexity |
| C-C Bond Cleavage | |||
| Retro-Henry Reaction | (2S)-3-Methyl-1-nitro-2-butanol | Isobutyraldehyde, Nitromethane | Reversal of the formation reaction |
Conversely, C-C bond cleavage can occur under specific conditions. The retro-Henry reaction, which is the reverse of the Henry reaction, can lead to the cleavage of the C2-C3 bond, especially under basic conditions. Oxidative cleavage of the C-C bond in β-alcohols is also a known transformation, which can be catalyzed by various transition metals. nih.govacs.org In the case of (2S)-3-methyl-1-nitro-2-butanol, this could lead to the formation of isobutyric acid and a one-carbon fragment derived from the nitromethane unit. The cleavage of C-C bonds is a more challenging transformation compared to their formation. dtu.dk
Aldol (B89426) and Retro-Aldol Processes
The formation and cleavage of the carbon-carbon bond between C2 and C1 of (2S)-2-Butanol, 3-methyl-1-nitro- are classic examples of aldol-type and retro-aldol-type reactions, specifically known in this context as the Henry (or nitro-aldol) reaction and the retro-Henry reaction.
The Henry Reaction (Nitro-Aldol Addition)
The synthesis of (2S)-2-Butanol, 3-methyl-1-nitro- is achieved via the Henry reaction, an acid- or base-catalyzed carbon-carbon bond-forming reaction. wikipedia.orgtandfonline.com It is analogous to the aldol addition, where the enolate of an aldehyde or ketone attacks another carbonyl compound. wikipedia.org In the case of the Henry reaction, a nitronate anion, formed by the deprotonation of a nitroalkane, acts as the carbon nucleophile. masterorganicchemistry.compearson.com
The synthesis of the target compound involves the reaction between nitromethane and isobutyraldehyde (2-methylpropanal). The mechanism proceeds through the following steps:
Deprotonation: A base abstracts an α-proton from nitromethane to form a resonance-stabilized nitronate anion. The pKa of nitroalkanes is approximately 17, making this step feasible with common bases. wikipedia.org
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of isobutyraldehyde. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base used, yielding the final β-nitro alcohol product, 3-methyl-1-nitro-2-butanol. masterorganicchemistry.com
To obtain the specific (2S)- stereoisomer, an enantioselective catalytic system is required. Various chiral catalysts, often based on metal complexes with chiral ligands, have been developed to control the stereochemical outcome of the Henry reaction. organic-chemistry.org
The Retro-Henry Reaction (Retro-Nitro-Aldol Process)
All steps of the Henry reaction are reversible. masterorganicchemistry.com The reverse process, known as the retro-Henry or retro-nitro-aldol reaction, involves the cleavage of the C1-C2 bond of the β-nitro alcohol, breaking it down into its constituent aldehyde and nitroalkane. wikipedia.org This reaction is typically promoted by heat or base.
For (2S)-2-Butanol, 3-methyl-1-nitro-, the retro-Henry reaction would yield isobutyraldehyde and nitromethane. The mechanism is the microscopic reverse of the forward reaction:
Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.
C-C Bond Cleavage: The resulting negative charge on the oxygen facilitates the cleavage of the adjacent carbon-carbon bond. This fragmentation releases a nitronate anion.
Protonation: The nitronate anion is subsequently protonated to give nitromethane, and the other fragment is the aldehyde.
The retro-Henry reaction can be a significant side reaction and is a primary limitation of the Henry reaction, potentially preventing it from going to completion. wikipedia.org However, it can also be synthetically useful. For instance, biocatalytic retro-Henry reactions using enzymes like hydroxynitrile lyases (HNLs) have been employed for the kinetic resolution of racemic β-nitro alcohols to produce enantiomerically pure (S)-β-nitro alcohols. nih.gov In such a process, one enantiomer (in this case, the R-enantiomer) is selectively cleaved, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. nih.gov
| Reaction | Reactants for (2S)-2-Butanol, 3-methyl-1-nitro- | Products | Conditions |
| Henry Reaction | Isobutyraldehyde, Nitromethane | (2S)-2-Butanol, 3-methyl-1-nitro- | Base or Acid Catalyst (Chiral catalyst for stereoselectivity) |
| Retro-Henry Reaction | (2S)-2-Butanol, 3-methyl-1-nitro- | Isobutyraldehyde, Nitromethane | Heat, Base, or specific enzymes |
Rearrangement Reactions (e.g., Cationic Rearrangements of Butanol Systems)
The butanol backbone of (2S)-2-Butanol, 3-methyl-1-nitro- can potentially undergo rearrangement reactions, particularly under acidic conditions that favor the formation of carbocation intermediates. The behavior of its close structural analog, 3-methyl-2-butanol (B147160), provides a strong model for predicting these transformations.
Acid-Catalyzed Dehydration and Rearrangement
When heated with a strong acid like H₂SO₄ or HBr, secondary alcohols like 3-methyl-2-butanol undergo dehydration via an E1 mechanism. chegg.comchegg.com This process is often accompanied by carbocation rearrangements to form more stable intermediates. youtube.comyoutube.com
Applying this to (2S)-2-Butanol, 3-methyl-1-nitro-, the expected mechanistic sequence would be:
Protonation of the Alcohol: The hydroxyl group is protonated by the acid, forming a good leaving group (an oxonium ion). youtube.comyoutube.com
Formation of a Carbocation: The protonated water molecule departs, generating a secondary carbocation at the C2 position.
1,2-Hydride Shift: A hydride ion (H⁻) from the adjacent C3 carbon migrates with its electron pair to the positively charged C2. masterorganicchemistry.comyoutube.com This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3. Such rearrangements are energetically favorable and rapid. masterorganicchemistry.com
Elimination: A base (e.g., water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.
This rearrangement pathway leads to the formation of different alkene products than would be expected from direct elimination. For 3-methyl-2-butanol, the major product after rearrangement is 2-methyl-2-butene, with 3-methyl-1-butene (B165623) as a minor product from the unrearranged carbocation. chegg.com
Influence of the Nitro Group
| Intermediate Stage | Structure based on 3-methyl-2-butanol | Stability | Potential Product(s) from Deprotonation |
| Initial Carbocation | Secondary (at C2) | Less Stable | 3-methyl-1-butene (minor) |
| Rearranged Carbocation | Tertiary (at C3) via 1,2-hydride shift | More Stable | 2-methyl-2-butene (major), 2-methyl-1-butene (B49056) (minor) |
Computational and Theoretical Studies on 2s 2 Butanol, 3 Methyl 1 Nitro
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are at the forefront of theoretical investigations into reaction mechanisms and stereoselectivity. These methods model the electronic structure of molecules to determine their energies and properties.
Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying organocatalytic reactions due to its balance of computational cost and accuracy. nih.gov For the asymmetric Henry reaction, which produces compounds like (2S)-2-Butanol, 3-methyl-1-nitro-, DFT calculations are instrumental in mapping out the entire reaction pathway. nih.gov The reaction begins with the deprotonation of a nitroalkane (like nitromethane) by a catalyst to form a nitronate, followed by a carbon-carbon bond-forming step with an aldehyde (like isobutyraldehyde), and finally, protonation to yield the β-nitro alcohol product. wikipedia.org
DFT studies have been successfully used to validate experimentally proposed catalytic cycles. For instance, in reactions catalyzed by dinuclear zinc complexes, DFT calculations have confirmed a stepwise mechanism involving deprotonation, C-C bond formation, and protonation. nih.gov Furthermore, these calculations can identify and characterize the transition states for each step. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is crucial for understanding the reaction rate and selectivity. researchgate.net
Researchers have used DFT to investigate various mechanistic possibilities, such as different binding modes of the reactants to the catalyst. diva-portal.org For the Cinchona thiourea-catalyzed Henry reaction, DFT studies have shown that two different pathways for C-C bond formation can have comparable energy barriers, a finding that helps to explain the observed solvent-dependent enantioselectivity. diva-portal.org
Table 1: Key Applications of DFT in Studying the Henry Reaction
| Application | Description of Insights Gained |
| Reaction Mechanism | Elucidation of the step-by-step process, including reactant binding, transition state formation, and product release. |
| Transition State Analysis | Identification of the geometry and energy of transition states, which are key to understanding stereoselectivity. |
| Catalyst Validation | Confirmation and refinement of experimentally proposed catalytic cycles. |
| Solvent Effects | Investigation of how solvent molecules influence reaction barriers and the stability of intermediates. |
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. By mapping the PES for a reaction like the Henry reaction, chemists can visualize the entire landscape of possible reaction pathways, including intermediates and transition states.
While a specific PES for the formation of (2S)-2-Butanol, 3-methyl-1-nitro- is not available in the literature, the principles of PES mapping are broadly applied to understand similar reactions. The process involves calculating the energy at numerous points along the reaction coordinate to locate the lowest energy path from reactants to products. This helps to identify the rate-determining step and to understand why certain stereoisomers are formed preferentially. The reversibility of the Henry reaction and the potential for epimerization of the nitro-substituted carbon are phenomena that can be effectively studied through PES analysis. wikipedia.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike static QM calculations that focus on stationary points (minima and transition states), MD simulations model the atomic motions over time by solving Newton's equations of motion. chemrxiv.org
In the context of the asymmetric Henry reaction, MD simulations can be used to:
Explore the conformational flexibility of the catalyst-substrate complex.
Simulate the process of reactant binding and product release.
Investigate the role of solvent dynamics in the reaction.
Study reactions that may not follow a single, well-defined path from a transition state, a phenomenon known as dynamic effects. acs.org
For example, MD simulations can reveal whether the formation of the two new stereocenters in the Henry product occurs in a concerted or stepwise fashion by analyzing the timescale of bond formation. acs.org Although detailed MD studies specifically for the Henry reaction are not yet prevalent, this technique holds significant promise for providing a more complete, dynamic picture of the catalytic process. chemrxiv.org
Conformational Analysis and Stereochemical Modeling
The stereochemical outcome of the asymmetric Henry reaction is determined by the three-dimensional arrangement of the reactants and the catalyst in the transition state. Conformational analysis and stereochemical modeling, often performed using computational methods, are essential for understanding and predicting whether the (S)- or (R)-enantiomer will be the major product.
Commonly accepted models for stereoselection in the Henry reaction propose a transition state that minimizes steric hindrance and dipole interactions. wikipedia.org The bulky groups on the reactants and the catalyst orient themselves to be as far apart as possible. wikipedia.orgresearchgate.net DFT calculations are frequently used to build and evaluate these models. For instance, in the aza-Henry reaction (a related process), computational models have shown that a hydrogen bond donor-acceptor interaction between the catalyst and the substrate is crucial for determining the stereochemical outcome. nih.gov By comparing the energies of the different possible transition state conformations leading to the various stereoisomers, researchers can predict the major product, which often aligns with experimental observations. nih.govdiva-portal.org
Elucidation of Noncovalent Interactions in Catalysis
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for the function of many organocatalysts. arxiv.org In the asymmetric Henry reaction, the catalyst binds to the substrates through a network of these weaker interactions, which not only brings the reactants together but also holds them in a specific orientation to favor the formation of one enantiomer over the other. researchgate.netnih.gov
DFT studies are particularly powerful in identifying and quantifying these noncovalent interactions. For example, in reactions catalyzed by Cinchona-derived thiourea (B124793) catalysts, the thiourea moiety activates the nitroalkane while the quinoline's basic nitrogen activates the aldehyde, all orchestrated by hydrogen bonding. researchgate.netdiva-portal.org Computational studies have revealed that the cooperative effects of these interactions are a governing factor in stereoinduction. nih.gov A well-matched catalyst and substrate pair can create a "closed catalytic binding pocket" that reinforces favorable interactions and leads to high enantioselectivity. nih.gov
Theoretical Insights into Kinetic Resolution and Selectivity Origins
The Henry reaction typically produces a mixture of stereoisomers because all steps are reversible. wikipedia.org Achieving high selectivity is therefore a significant challenge. Computational studies provide deep insights into the origins of this selectivity. By calculating the energy barriers for the transition states leading to the different stereoisomers, the preference for one pathway over another can be quantified.
The difference in the activation energies (ΔΔG‡) between the competing transition states directly correlates to the enantiomeric or diastereomeric ratio of the products. DFT calculations have been used to successfully rationalize the observed enantioselectivity in various catalytic systems for the Henry reaction. nih.govdiva-portal.org
Furthermore, computational methods can be applied to understand and predict the outcomes of dynamic kinetic resolution (DKR). DKR is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. While still a developing area for the Henry reaction, the feasibility of combining the reversible Henry reaction with an enzymatic resolution has been demonstrated, and computational modeling will be crucial for optimizing such systems. almacgroup.comsunyempire.edu
Advanced Analytical Methodologies for Research on 2s 2 Butanol, 3 Methyl 1 Nitro
Spectroscopic Characterization Beyond Basic Identification
Spectroscopy offers a powerful lens through which the molecular structure and properties of (2S)-2-Butanol, 3-methyl-1-nitro- can be examined in detail. Beyond simple identification, advanced spectroscopic methods provide insights into its three-dimensional arrangement and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise stereochemistry of chiral compounds. For (2S)-2-Butanol, 3-methyl-1-nitro-, both ¹H and ¹³C NMR are utilized to map the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 3-methyl-2-butanol (B147160), distinct signals are observed for the different protons within the molecule. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet due to coupling with neighboring protons. The methyl groups also exhibit characteristic signals, often as doublets, depending on their proximity to chiral centers and adjacent protons. nih.gov In the case of (2S)-2-Butanol, 3-methyl-1-nitro-, the introduction of the nitro group significantly influences the chemical shifts of nearby protons, providing further structural information. The coupling patterns observed are critical for confirming the relative stereochemistry of the molecule. It is important to note that labile protons, such as those in hydroxyl groups, may undergo rapid exchange, which can broaden their signals or even cause them to disappear from the spectrum, a phenomenon that is solvent-dependent. stackexchange.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 3-methyl-2-butanol shows five distinct signals, confirming the presence of five unique carbon environments. vaia.com This is a direct consequence of the molecule's asymmetry. vaia.com Each carbon atom in the molecule, from the methyl groups to the carbon bearing the hydroxyl group, resonates at a specific frequency, providing a carbon "fingerprint" of the molecule. For (2S)-2-Butanol, 3-methyl-1-nitro-, the ¹³C NMR spectrum would similarly be expected to show distinct signals for each of its five carbon atoms, with the chemical shifts influenced by the presence of the electron-withdrawing nitro group.
To further elucidate the stereochemistry, chiral shift reagents can be employed in NMR studies. These reagents form diastereomeric complexes with the enantiomers of a chiral compound, leading to observable differences in their NMR spectra and allowing for the determination of enantiomeric purity. libretexts.org
| NMR Data for Related Compounds | |
| Technique | Observed Features |
| ¹H NMR of 3-methyl-2-butanol | Distinct signals for different protons, with coupling patterns revealing connectivity. nih.gov |
| ¹³C NMR of 3-methyl-2-butanol | Five unique signals corresponding to the five distinct carbon environments. vaia.com |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes allows for the differentiation of enantiomers. libretexts.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of a nitroalkane like (2S)-2-Butanol, 3-methyl-1-nitro- is characterized by strong absorption bands corresponding to the nitro (NO₂) group. spectroscopyonline.com Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds give rise to intense peaks, typically in the regions of 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹ for aliphatic nitro compounds. spectroscopyonline.com The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. masterorganicchemistry.com The C-H stretching vibrations of the alkyl backbone would appear around 2960-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For (2S)-2-Butanol, 3-methyl-1-nitro-, the symmetric stretch of the nitro group is often a strong and easily identifiable peak in the Raman spectrum.
Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the vibrational spectra (IR and Raman) of the molecule. researchgate.net By comparing the experimental spectra with the calculated spectra, a more detailed and accurate assignment of the vibrational modes can be achieved. researchgate.net
| Vibrational Spectroscopy Data | |
| Functional Group | Characteristic IR Absorption Region (cm⁻¹) |
| Nitro (NO₂) Asymmetric Stretch | 1550-1500 |
| Nitro (NO₂) Symmetric Stretch | 1365-1345 |
| Hydroxyl (O-H) Stretch | 3400-3200 (broad) |
| Alkyl C-H Stretch | 2960-2850 |
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy probes the electronic transitions within a molecule. For (2S)-2-Butanol, 3-methyl-1-nitro-, the nitro group is the primary chromophore responsible for absorption in the UV-Vis region. The presence of non-bonding electrons on the oxygen atoms of the nitro group and the possibility of n → π* and π → π* transitions are key features.
UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving (2S)-2-Butanol, 3-methyl-1-nitro-. For example, if the compound is undergoing a reaction that modifies the nitro group or the surrounding structure, the changes in the electronic environment will be reflected in the UV-Vis spectrum, allowing for real-time monitoring of the reaction progress. The photolysis of related nitrobenzyl compounds has been studied using UV-visible spectroscopy to track the formation of quinonoid aci-nitro species, which exhibit characteristic absorptions at longer wavelengths. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For a chiral molecule like (2S)-2-Butanol, 3-methyl-1-nitro-, specialized chromatographic techniques are required to separate it from its enantiomer and other impurities.
Gas Chromatography (GC) with Advanced Detectors
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The NIST WebBook provides gas chromatography data for the related compound 2-nitro-3-methyl-1-butanol, including its Kovats retention index on a polar Carbowax 20M column. nist.gov This information is valuable for developing GC methods for the analysis of (2S)-2-Butanol, 3-methyl-1-nitro-. Advanced detectors, such as mass spectrometers (GC-MS), can be coupled with GC to provide definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase is required in gas chromatography. Chiral GC is the definitive method for determining the enantiomeric excess (ee) of a chiral compound. libretexts.org
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers. gcms.cz Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols. mdpi.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. libretexts.org This technique is crucial for quality control in asymmetric synthesis, ensuring that the desired enantiomer is produced with high purity. The use of chiral GC has been demonstrated to be effective in determining the enantiomeric composition of various chiral compounds, including those with deuterium (B1214612) substitution. nih.gov
| Chiral GC Parameters | |
| Stationary Phase | Typically a chiral selector, such as a cyclodextrin (B1172386) derivative, is coated on the inside of the capillary column. mdpi.com |
| Principle of Separation | Differential interaction of enantiomers with the chiral stationary phase, leading to different retention times. gcms.cz |
| Detection | Commonly uses a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |
| Quantification | Enantiomeric excess is determined by integrating the peak areas of the separated enantiomers. libretexts.org |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. chromatographyonline.comchemistry-matters.com This method utilizes two columns with different stationary phases connected by a modulator. wikipedia.org The entire effluent from the first-dimension column is systematically transferred to the second-dimension column in sequential fractions. wikipedia.orgshimadzu.com This process generates a two-dimensional chromatogram, offering a highly detailed chemical fingerprint of a complex sample. chemistry-matters.comshimadzu.com
While specific research detailing the use of GCxGC for the analysis of (2S)-2-Butanol, 3-methyl-1-nitro- is not extensively documented, the technique is exceptionally well-suited for the analysis of complex mixtures containing chiral compounds and volatile organic compounds (VOCs). chemistry-matters.comresearchgate.net For instance, GCxGC has been successfully applied to the enantioselective analysis of essential oils, which contain a wide variety of chiral alcohols and other volatile constituents. chromatographyonline.com The use of a chiral stationary phase in either the first or second dimension allows for the separation of enantiomers that may co-elute in a single-column system. shimadzu.comresearchgate.net Given the structural complexity and the presence of a chiral center in (2S)-2-Butanol, 3-methyl-1-nitro-, GCxGC represents a highly promising methodology for its detailed analysis, capable of separating it from isomeric impurities and other components in a reaction mixture or volatilome profile. The increased peak capacity and sensitivity gains from the cryogenic modulation process would be particularly advantageous for detecting trace amounts of the compound. chromatographyonline.com
High Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and analysis of enantiomers. nih.govresearchgate.net This method is the most widely used and effective approach for resolving chiral compounds. youtube.com The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. youtube.comchiralpedia.com There are three primary approaches to chiral separation in HPLC: the use of chiral derivatizing agents to form diastereomers separable on an achiral column, the addition of a chiral selector to the mobile phase, or, most commonly, the use of a stationary phase to which a chiral selector is immobilized. chiralpedia.com
For the analysis of chiral alcohols and nitro compounds, polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly prevalent. nih.govresearchgate.net Research on structurally related compounds, such as β-nitroalcohols, demonstrates the efficacy of HPLC with CSPs for determining enantiomeric excess. capes.gov.br In some cases, derivatization of the alcohol functional group is performed prior to analysis to enhance resolution. nih.gov The selection of the mobile phase—which can be normal phase, reversed-phase, or polar organic—is critical for optimizing the separation. nih.gov
Table 1: HPLC Conditions for Chiral Separation of Related Nitro- and Alcohol Compounds
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |
|---|---|---|---|
| General β-Blockers (contain chiral alcohol) | ODS (after derivatization) | Acetonitrile-Methanol-Water | nih.gov |
| Ketamine & Norketamine (chiral) | Chiralcel OD (Cellulose-based) | n-hexane:isopropanol (98:2, v/v) | nih.gov |
| β-nitroalcohols | Chiral Stationary Phase (unspecified) | Not specified | 35 |
Mass Spectrometry (MS) in Mechanistic Studies
Mass spectrometry is an indispensable tool in mechanistic studies for its ability to identify reaction intermediates, products, and byproducts, providing critical insights into reaction pathways. acs.orgresearchgate.net
High-Resolution Mass Spectrometry for Product Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. acs.org This capability is crucial for unequivocally identifying products in a chemical reaction. In the context of reactions involving (2S)-2-Butanol, 3-methyl-1-nitro-, HRMS would be used to confirm the mass of the final product and any intermediates or byproducts with high precision. For instance, in studies of N-nitrosamines in wastewater, LC-HRMS was used to identify and quantify various N-nitroso derivatives formed during treatment processes. nih.gov The ability of HRMS to distinguish between ions of very similar mass-to-charge ratios is essential for differentiating the target compound from potential isomers or degradation products that may be present in the reaction mixture. acs.org Techniques like Orbitrap-based MS provide the high resolving power necessary for the detailed analysis of complex samples. acs.orgnih.gov
Hyphenated Techniques (e.g., GC-MS)
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. analytice.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. hilarispublisher.com
For the analysis of (2S)-2-Butanol, 3-methyl-1-nitro-, GC-MS is a suitable technique. The NIST Chemistry WebBook contains an entry for the related compound 2-Nitro-3-methyl-1-butanol, providing gas chromatography data which indicates its amenability to this technique. nist.govnist.gov The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For nitro compounds, characteristic fragmentation pathways include the loss of nitro (NO₂) and nitroso (NO) groups. youtube.comresearchgate.net Analysis of the fragmentation pattern of the target compound would allow for its definitive identification. For example, the mass spectrum of 1-Butanol, 2-nitro-, shows characteristic fragmentation that enables its identification. researchgate.net
Table 2: GC-MS Data for Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Information Source |
|---|---|---|---|
| 2-Nitro-3-methyl-1-butanol | C₅H₁₁NO₃ | 133.1457 | NIST Chemistry WebBook nist.govnist.gov |
| 1-Butanol, 2-nitro- | C₄H₉NO₃ | 119.12 | ResearchGate researchgate.net |
| 2-methyl-1-butanol | C₅H₁₂O | 88.15 | Analytice analytice.com |
Advanced Data Analysis and Chemometrics in Volatilome and Reaction Monitoring
The large and complex datasets generated by modern analytical instruments, particularly in the study of volatile compounds (the volatilome) and in real-time reaction monitoring, necessitate the use of advanced data analysis techniques known as chemometrics. nih.govacs.org These statistical and mathematical methods can extract meaningful information, identify patterns, and build predictive models from multivariate data. hilarispublisher.com
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is a powerful and widely used unsupervised pattern recognition technique in chemometrics. ias.ac.inresearchgate.net It reduces the dimensionality of a complex dataset by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). ias.ac.inuva.nl The first few PCs capture the majority of the variance in the data, allowing for the visualization of trends, clusters, and outliers in a simple graphical format. uva.nlnih.gov
In the context of research on (2S)-2-Butanol, 3-methyl-1-nitro-, PCA is highly applicable for both volatilome analysis and reaction monitoring. iu.edu When analyzing the volatile compounds emitted from a biological or chemical system, PCA can be used to process the data from techniques like GC-MS to identify how the volatilome profile changes in response to different conditions or over time. uvic.ca Similarly, when monitoring a reaction to synthesize the target compound using in-line spectroscopy (like FTIR), PCA can model the reaction's progress. nih.gov The time evolution of the principal components creates a "reaction trajectory," and deviations from a standard trajectory can indicate abnormal reaction conditions or faulty batches. nih.gov
Applications of 2s 2 Butanol, 3 Methyl 1 Nitro As a Synthetic Precursor or Building Block
Precursor to β-Amino Alcohols via Nitro Group Reduction
One of the most important applications of β-nitro alcohols, such as (2S)-2-Butanol, 3-methyl-1-nitro-, is their conversion to β-amino alcohols through the reduction of the nitro group. nih.govnih.gov Chiral β-amino alcohols are crucial structural motifs in a wide array of pharmaceuticals and natural products. The reduction of the nitro group to an amine is a well-established transformation in organic chemistry, and several methods are available for this purpose.
Commonly employed methods for the reduction of nitro groups include catalytic hydrogenation and the use of metal hydrides. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is often the method of choice due to its high efficiency and clean reaction profile. nih.govnih.govresearchgate.net Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal salt can also be effective. nih.govrsc.org The choice of reagent can be critical to avoid side reactions and to ensure compatibility with other functional groups present in the molecule.
Table 1: Common Reagents for the Reduction of Nitro Alcohols to Amino Alcohols
| Reagent System | Typical Conditions | Notes |
| H₂/Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | A widely used and generally effective method. nih.gov |
| H₂/Raney Nickel | Ethanol or Methanol, room temperature or slightly elevated temperature | Often used when dehalogenation is a concern with Pd/C. nih.gov |
| LiAlH₄ | Tetrahydrofuran (THF), reflux | A powerful reducing agent, but less chemoselective. nih.gov |
| SnCl₂ | Ethanol or Ethyl Acetate | A mild reducing agent, tolerant of many functional groups. nih.gov |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | A classical and cost-effective method. researchgate.net |
Transformation into Nitroalkenes through Dehydration
(2S)-2-Butanol, 3-methyl-1-nitro- can be readily converted into the corresponding nitroalkene, 3-methyl-1-nitro-1-butene, through a dehydration reaction. This transformation is significant because nitroalkenes are exceptionally versatile intermediates in organic synthesis, acting as powerful Michael acceptors and participating in a variety of cycloaddition and cascade reactions. nih.govmdpi.com
The dehydration of β-nitro alcohols can often be achieved under either acidic or basic conditions and is a common side reaction of the Henry (nitroaldol) reaction. nih.govmdpi.com For preparative purposes, specific reagents can be employed to promote the elimination of water. Acid-catalyzed dehydration can be accomplished using strong acids like sulfuric acid, often with heating. researchgate.netsigmaaldrich.commdpi.comsmolecule.com Base-catalyzed dehydration is also common, particularly when the nitroalkene is the desired product of a Henry reaction. Reagents such as phthalic anhydride (B1165640) have also been reported to be effective for the dehydration of short-chain nitro-alcohols. researchgate.net
Derivatization to α-Nitro Ketones via Oxidation
The secondary alcohol functionality in (2S)-2-Butanol, 3-methyl-1-nitro- can be oxidized to afford the corresponding α-nitro ketone, 3-methyl-1-nitro-2-butanone. α-Nitro ketones are valuable synthetic intermediates, for instance, in the synthesis of various heterocyclic compounds. researchgate.netnih.gov The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and numerous methods have been developed for this purpose. nist.govnih.gov
Given the presence of the potentially sensitive nitro group, mild and selective oxidation methods are often preferred. Several modern oxidation reagents are well-suited for this transformation.
Chromate-based reagents : Potassium dichromate in the presence of sulfuric acid has been shown to be effective for the oxidation of α-nitro alcohols to α-nitro ketones. researchgate.netnih.gov
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.
Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine reagent that provides a mild and highly selective method for the oxidation of primary and secondary alcohols. It is compatible with a wide range of functional groups.
Table 2: Comparison of Oxidation Methods for the Synthesis of α-Nitro Ketones
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Chromate Oxidation | K₂Cr₂O₇, H₂SO₄, H₂O | 0°C to room temperature | Cost-effective and reliable. researchgate.netnih.gov |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78°C to room temperature, CH₂Cl₂ | Mild conditions, avoids heavy metals. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | High selectivity, mild, neutral pH. |
Chiral Synthon in Complex Molecule Synthesis (e.g., Pharmaceuticals, Natural Products)
Chiral β-nitro alcohols, such as (2S)-2-Butanol, 3-methyl-1-nitro-, are highly valuable as chiral synthons in the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. nih.gov The term "chiral synthon" refers to a chiral building block that can be incorporated into a larger molecule, thereby transferring its stereochemical information. The versatility of the nitro and hydroxyl groups allows for their conversion into a wide range of other functionalities, making these compounds powerful starting materials in multi-step syntheses.
The synthetic utility of chiral β-nitro alcohols lies in their ability to be transformed into other key chiral building blocks, such as:
β-Amino alcohols : As discussed in section 6.1, these are prevalent in many biologically active compounds.
α-Amino acids : Through oxidation of the alcohol to a carboxylic acid and subsequent reduction of the nitro group.
1,2-Diols : Via reduction of the nitro group to an amine, followed by diazotization and hydrolysis.
While a specific, documented total synthesis of a named pharmaceutical or natural product starting from (2S)-2-Butanol, 3-methyl-1-nitro- is not readily found in the cited literature, the general importance of this class of compounds as chiral building blocks is well-established. For example, chiral γ-nitro alcohols are key intermediates in the synthesis of various active pharmaceutical ingredients. nih.gov The principles of chiral pool synthesis, where readily available enantiopure compounds are used as starting materials, underscore the potential of (2S)-2-Butanol, 3-methyl-1-nitro- in the efficient and stereocontrolled synthesis of complex targets.
Role in Cascade and Domino Reactions
(2S)-2-Butanol, 3-methyl-1-nitro-, through its conversion to the corresponding nitroalkene, can serve as a key reactant in cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient and atom-economical. The nitroalkene derived from the dehydration of (2S)-2-Butanol, 3-methyl-1-nitro- is a potent Michael acceptor, which is often the initiating step in such reaction sequences.
A typical domino reaction involving a nitroalkene might proceed via an initial Michael addition of a nucleophile, followed by an intramolecular cyclization or another intermolecular reaction. For instance, the reaction of a nitroalkene with a dinucleophile can lead to the formation of complex heterocyclic systems in a single step. The stereochemistry of the starting chiral nitroalcohol can influence the stereochemical outcome of the cascade reaction, making this a powerful strategy for asymmetric synthesis. For example, a domino nitroaldol/elimination/1,4-addition process can lead to the formation of β,β-disubstituted-1,3-dinitro compounds.
Development of Novel Heterocyclic Systems
The transformation of (2S)-2-Butanol, 3-methyl-1-nitro- into its corresponding nitroalkene opens up pathways for the synthesis of a variety of novel heterocyclic systems. Nitroalkenes are versatile precursors for the construction of nitrogen- and oxygen-containing rings, which are common structural motifs in pharmaceuticals and other biologically active molecules.
Two prominent examples of heterocyclic systems that can be synthesized from the nitroalkene derived from (2S)-2-Butanol, 3-methyl-1-nitro- are pyrrolidines and isoxazolines.
Pyrrolidines : Substituted pyrrolidines can be synthesized via the [3+2] cycloaddition of azomethine ylides with nitroalkenes or through a Michael addition of a suitable nitrogen nucleophile followed by intramolecular cyclization. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in numerous drugs.
Isoxazolines : These five-membered heterocycles can be prepared through the 1,3-dipolar cycloaddition of a nitrile oxide with the nitroalkene. Isoxazoline derivatives are known to exhibit a range of biological activities and are also useful synthetic intermediates.
The ability to generate a reactive nitroalkene from (2S)-2-Butanol, 3-methyl-1-nitro- makes it a valuable starting material for the exploration of new heterocyclic scaffolds with potential applications in drug discovery and materials science.
Environmental and Atmospheric Chemical Research Involving Branched Alcohols and Nitro Compounds
Atmospheric Degradation Pathways of Branched Alcohols (e.g., OH Radical Kinetics)
The primary daytime degradation pathway for volatile organic compounds (VOCs) in the troposphere is through reactions with the hydroxyl radical (OH). Branched alcohols, structurally similar to the parent alcohol of (2S)-3-methyl-1-nitrobutan-2-ol (which is 3-methyl-2-butanol), are known to react with OH radicals primarily through hydrogen atom abstraction. copernicus.org
The rate of this reaction is a critical factor in determining the atmospheric lifetime of the alcohol. Studies on saturated alcohols show that their tropospheric lifetimes concerning OH radical reactions are typically in the range of 0.6 to 2 days. copernicus.org The reaction mechanism involves the abstraction of a hydrogen atom from various sites on the carbon chain. For branched alcohols like 3,3-dimethyl-2-butanol, the abstraction is predicted to occur predominantly at the carbon atom bonded to the hydroxyl group. copernicus.org
The reaction with OH radicals initiates a cascade of oxidation reactions. The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of this peroxy radical is crucial for the subsequent chemistry, including the formation of ozone and secondary organic aerosols.
Table 1: Experimental Rate Coefficients for Reactions of Selected Alcohols with OH Radicals at ~298 K
| Alcohol | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (OH) |
|---|---|---|
| (E)-4-Methylcyclohexanol | (1.87 ± 0.14) × 10⁻¹¹ | ~1.5 days |
| 3,3-Dimethyl-1-butanol | (5.33 ± 0.16) × 10⁻¹² | ~5.3 days |
| 3,3-Dimethyl-2-butanol | (1.05 ± 0.25) × 10⁻¹¹ | ~2.7 days |
Source: Atmospheric Chemistry and Physics copernicus.org
Note: Lifetimes are calculated assuming an average global OH concentration of 1×10⁶ molecules cm⁻³.
Formation and Fate of Nitrooxy Compounds in the Atmosphere
The nitro group in (2S)-3-methyl-1-nitrobutan-2-ol suggests that its atmospheric chemistry is intertwined with that of other nitrooxy compounds. Organic nitrates (RONO₂) and peroxynitrates (RO₂NO₂) are significant components of atmospheric nitrogen oxides (NOx), influencing the distribution of NOx and the formation of tropospheric ozone.
These compounds are primarily formed from the reactions of peroxy radicals (RO₂) with nitric oxide (NO). nih.gov
RO₂ + NO → RONO₂
The branching ratio of this reaction, which determines the yield of organic nitrates versus other products, is highly dependent on the structure of the RO₂ radical. For branched peroxy radicals derived from compounds like (2S)-3-methyl-1-nitrobutan-2-ol, the formation of organic nitrates is a plausible and significant pathway.
Once formed, the fate of these nitrooxy compounds includes photolysis, reaction with OH radicals, and deposition. Their stability and transport can lead to the long-range transport of NOx, impacting air quality in regions far from the original emission sources.
Research on Biogenic Volatile Organic Compound (BVOC) Transformations
Biogenic volatile organic compounds (BVOCs) are a major source of reactive carbon in the atmosphere. Research into their transformation provides a model for understanding the atmospheric chemistry of complex organic molecules. The oxidation of BVOCs, initiated by OH radicals, ozone (O₃), or nitrate (B79036) radicals (NO₃), leads to the formation of a wide array of secondary products, including highly oxidized molecules (HOMs). copernicus.org
A key process in BVOC transformation is the autoxidation of peroxy radicals (RO₂), which involves intramolecular hydrogen shifts. copernicus.org This process can lead to the rapid formation of molecules with multiple functional groups, contributing significantly to the formation of secondary organic aerosol (SOA). Given the structure of (2S)-3-methyl-1-nitrobutan-2-ol, the peroxy radical formed after initial OH attack could potentially undergo such autoxidation pathways, influencing its atmospheric products.
Bioremediation and Microbial Degradation Studies of Related Compounds
Nitroaromatic compounds are recognized as environmental pollutants due to their widespread use and potential toxicity. researchwithrutgers.comnih.gov Consequently, considerable research has focused on their bioremediation. While most studies concentrate on nitroaromatic compounds like TNT and nitrophenols, the enzymatic pathways involved can offer insights into the potential biodegradation of nitroaliphatic compounds. nih.govnih.govresearchgate.net
Microorganisms have evolved several strategies to degrade these compounds, often involving the reduction of the nitro group. nih.gov
Aerobic Degradation : Under aerobic conditions, monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.govnih.gov
Anaerobic Degradation : In the absence of oxygen, the primary mechanism is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov These reduced compounds may then be more susceptible to further degradation.
Several bacterial and fungal species have been identified for their ability to transform or completely mineralize nitroaromatic compounds. nih.govmdpi.com For instance, the fungus Phanerochaete chrysosporium can mineralize 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. nih.gov While aliphatic nitro compounds like (2S)-3-methyl-1-nitrobutan-2-ol are structurally different, the enzymatic machinery for nitro group reduction found in these microorganisms could potentially act on it, making bioremediation a plausible environmental fate. researchgate.netresearchgate.net The development of bioremediation strategies often relies on these naturally occurring microbial capabilities. mdpi.comnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| (2S)-3-Methyl-1-nitrobutan-2-ol | Not clearly defined; related to 141434-98-2 ((R)-isomer) |
| 2-Butanol, 3-methyl-1-nitro- | 2224-38-6 |
| 2-Nitro-3-methyl-1-butanol | 77392-54-2 |
| 3-Methyl-2-butanol (B147160) | 598-75-4 |
| (E)-4-Methylcyclohexanol | 7731-29-5 |
| 3,3-Dimethyl-1-butanol | 624-95-3 |
| 3,3-Dimethyl-2-butanol | 464-07-3 |
| 2,4-Dinitrotoluene | 121-14-2 |
| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 |
| Nitric Oxide (NO) | 10102-43-9 |
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Future research into the synthesis of (2S)-3-methyl-1-nitro-2-butanol will likely prioritize these goals.
One promising avenue is the use of biocatalysis. Cell-free multi-enzyme catalysis, for instance, presents an environmentally friendly approach for upgrading simple alcohols into more complex structures like 2,3-butanediol (B46004) and 2-butanol. rsc.org A similar enzymatic cascade could be envisioned for the asymmetric synthesis of (2S)-3-methyl-1-nitro-2-butanol, starting from simple, renewable feedstocks. The Henry reaction (or nitroaldol reaction), the key step in forming the carbon backbone of this molecule, can be catalyzed by enzymes, offering high stereoselectivity under mild, aqueous conditions.
Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, nanomagnetic catalysts have been successfully employed in the synthesis of 2-nitro-2,3-unsaturated glycosides, demonstrating high efficiency and recyclability. nih.gov Developing a magnetically recoverable catalyst for the asymmetric Henry reaction between nitromethane (B149229) and isobutyraldehyde (B47883) would represent a significant step towards a sustainable synthesis of (2S)-3-methyl-1-nitro-2-butanol.
Table 1: Comparison of Potential Green Synthesis Strategies
| Synthetic Approach | Potential Advantages | Key Research Challenge |
|---|---|---|
| Biocatalysis (Enzymatic) | High stereoselectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. | Discovery or engineering of a specific enzyme for the target reaction. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. | Designing a catalyst with high activity and stereoselectivity for the specific substrates. |
| Aqueous Synthesis | Avoids volatile organic solvents, improves safety, lower cost. | Overcoming solubility issues of organic substrates and catalyst stability in water. |
Advanced Catalyst Design for Enhanced Stereoselectivity and Efficiency
The presence of a stereocenter in (2S)-3-methyl-1-nitro-2-butanol necessitates the use of stereoselective synthesis methods. The design of advanced chiral catalysts is central to achieving high enantiomeric purity, which is crucial for applications in pharmaceuticals and materials science.
Future research will likely focus on developing novel organocatalysts and metal-based catalysts for the asymmetric Henry reaction. While the traditional Henry reaction can be catalyzed by a simple base, achieving high stereocontrol requires a sophisticated catalyst design. Research into related reactions shows that N-heterocyclic carbenes (NHCs) can catalyze Ferrier rearrangement smoothly, suggesting their potential in other C-C bond-forming reactions. nih.gov
Furthermore, the development of novel ligand frameworks for metal catalysts is a vibrant area of research. For example, borate-based ligands have been shown to suppress molecular distortions in the excited state of platinum(II) complexes, highlighting how ligand choice can fine-tune molecular properties. acs.org The synthesis of new chiral ligands that can effectively coordinate to a metal center and create a chiral environment for the reaction between nitromethane and isobutyraldehyde will be a key objective. These catalysts could offer superior activity and selectivity, allowing the synthesis of (2S)-3-methyl-1-nitro-2-butanol in high yield and enantiomeric excess.
Integration of Computational and Experimental Studies for Mechanistic Elucidation
A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and designing better catalysts. The integration of computational chemistry with experimental studies provides a powerful toolkit for elucidating the intricate details of reaction pathways.
For the synthesis of (2S)-3-methyl-1-nitro-2-butanol, density functional theory (DFT) calculations can be used to model the transition states of the Henry reaction. This can help in understanding the origin of stereoselectivity with different chiral catalysts. By calculating the energy barriers for the formation of the (2S) and (2R) enantiomers, researchers can predict which catalyst will be more effective and guide the design of new, improved catalysts.
Experimental techniques such as kinetic studies using NMR spectroscopy and in-situ reaction monitoring can provide crucial data to validate and refine the computational models. For example, studies on other compounds have successfully used 19F NMR kinetic studies and cyclic voltammetry to probe reaction mechanisms. beilstein-journals.org A similar approach could be applied to investigate the catalytic cycle of the asymmetric Henry reaction, providing insights into the rate-determining step and the role of the catalyst and reactants. The combination of these theoretical and experimental approaches will accelerate the development of highly efficient synthetic routes.
Exploration of New Applications as Chiral Auxiliaries or Ligands
Chiral molecules are valuable tools in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. The bifunctional nature of (2S)-3-methyl-1-nitro-2-butanol, with its hydroxyl and nitro groups, makes it an interesting candidate for such applications.
The hydroxyl group can be used to attach the molecule to a substrate, acting as a chiral auxiliary. The bulky isopropyl group and the polar nitro group would then create a specific chiral environment, directing the approach of a reagent to one face of the molecule. After the reaction, the auxiliary can be cleaved off, yielding an enantiomerically enriched product.
Alternatively, the molecule could be modified to act as a chiral ligand for a metal catalyst. The hydroxyl and nitro groups could potentially coordinate to a metal center, forming a chiral complex that can then catalyze a variety of asymmetric transformations. The exploration of (2S)-3-methyl-1-nitro-2-butanol and its derivatives as ligands in reactions such as asymmetric hydrogenation, cyclopropanation, or Diels-Alder reactions could open up new avenues for its application.
Investigation of Solid-State Reactions and Flow Chemistry Approaches for Synthesis
The investigation of non-traditional reaction conditions, such as solid-state reactions and flow chemistry, is an emerging trend in organic synthesis. These techniques can offer advantages in terms of efficiency, safety, and scalability.
Flow chemistry, where reactants are continuously pumped through a reactor, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. researchgate.neteuropa.eu The synthesis of nitro compounds often involves energetic materials, and flow reactors offer superior heat transfer and control, minimizing the risk of runaway reactions. researchgate.neteuropa.eu A continuous flow process for the Henry reaction to produce (2S)-3-methyl-1-nitro-2-butanol could enable safer scale-up and potentially higher yields and purity due to precise control over reaction parameters like temperature, pressure, and reaction time. researchgate.net
Solid-state reactions, carried out in the absence of a solvent, are a green alternative to traditional solution-phase synthesis. While less common for the Henry reaction, exploring the possibility of a solid-state asymmetric synthesis using a chiral catalyst could lead to a highly efficient and environmentally friendly process. Research into the solid-state structure and intermolecular interactions of (2S)-3-methyl-1-nitro-2-butanol could also reveal interesting properties and potential applications in materials science.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| (2S)-3-methyl-1-nitro-2-butanol | C₅H₁₁NO₃ |
| 2,3-butanediol | C₄H₁₀O₂ |
| 2-butanol | C₄H₁₀O |
| 2-mercapto-3-methyl-1-butanol | C₅H₁₂OS |
| 2-nitroethanol | C₂H₅NO₃ |
| Diels-Alder | Not Applicable |
| Henry reaction | Not Applicable |
| isobutyraldehyde | C₄H₈O |
| nitromethane | CH₃NO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
